Ethyl 2-(methylamino)benzoate hydrochloride
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Overview
Description
Ethyl 2-(methylamino)benzoate hydrochloride is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its applications in organic chemistry and its presence in natural products like citrus leaf oil and peel oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(methylamino)benzoate hydrochloride can be synthesized by methylating ethyl 2-aminobenzoate with dimethyl sulfate. The reaction typically involves adding dimethyl sulfate to a solution of ethyl 2-aminobenzoate in an appropriate solvent, followed by neutralization and extraction .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the use of large reactors and efficient extraction and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted benzoates.
Scientific Research Applications
Ethyl 2-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)benzoate hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved include nucleophilic attack and subsequent stabilization of the reaction intermediates .
Comparison with Similar Compounds
- Methyl 2-(methylamino)benzoate
- Ethyl 2-aminobenzoate
- Methyl 2-aminobenzoate
Comparison: Ethyl 2-(methylamino)benzoate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of the ethyl ester group makes it more hydrophobic than its methyl ester counterpart, affecting its solubility and interaction with other molecules .
Properties
IUPAC Name |
ethyl 2-(methylamino)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9(8)11-2;/h4-7,11H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDBGLPYNWVIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411202-36-1 |
Source
|
Record name | ethyl 2-(methylamino)benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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